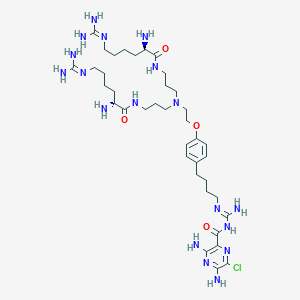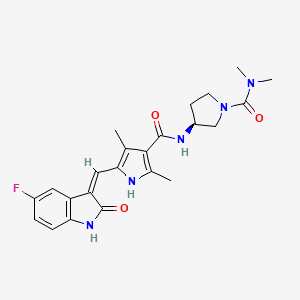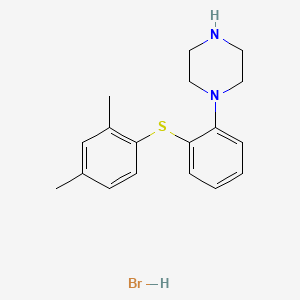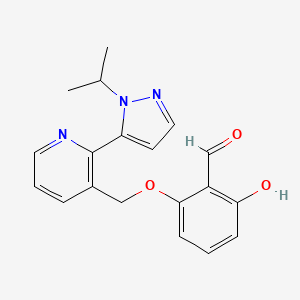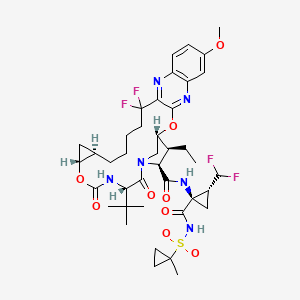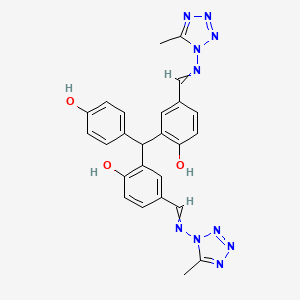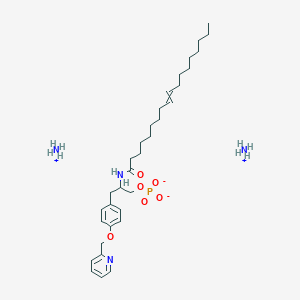
VU6009453
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU6009453 is a novel M4 positive allosteric modulator (PAM). VU6009453 showed good potency (EC50=383 nM) and excellent CNS penetration (rat Kp=3.4, Kp,uu=0.84).
Wissenschaftliche Forschungsanwendungen
1. Vacuum-Ultraviolet Photon Detections
This paper discusses the advancement in vacuum-ultraviolet (VUV) photon detection technology, which is crucial for space science, high-energy physics, and other scientific applications. The performance optimization of VUV photodetectors is essential for further progress in these fields (Zheng, Jia, & Huang, 2020).
2. Protein Thermodynamic Destabilization in Cardiac Myosin Binding Protein C
This study focuses on a variant of uncertain significance (VUS) in MYBPC3, a gene related to hypertrophic cardiomyopathy. The research integrates bioinformatics and functional studies to assess the pathogenicity of the variant, contributing to the understanding of genetic diseases (Pricolo et al., 2020).
3. The Era of Carbon Allotropes
This paper highlights the importance of synthetic carbon allotropes like fullerenes, nanotubes, and graphene. These materials have significant scientific and technological applications due to their unique properties (Hirsch, 2010).
4. SARS‐CoV‐2 B.1.617 Indian Variants
This research examines the SARS-CoV-2 variant B.1.617 and its sublineages, focusing on changes in the electrostatic potential of the spike protein. Such studies are crucial for understanding virus transmission and developing countermeasures (Pascarella et al., 2021).
5. Development and Applications of CRISPR-Cas9 for Genome Engineering
This paper reviews the use of CRISPR-Cas9 technology in genome engineering, highlighting its potential for modifying genomes in various organisms and its applications in research and medicine (Hsu, Lander, & Zhang, 2014).
Eigenschaften
CAS-Nummer |
2148929-11-5 |
|---|---|
Produktname |
VU6009453 |
Molekularformel |
C21H21ClN4O2 |
Molekulargewicht |
396.88 |
IUPAC-Name |
N-(1-(5-Chloro-2-methoxypyridin-4-yl)azetidin-3-yl)-2,4-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c1-12-6-13(2)24-18-5-4-14(7-16(12)18)21(27)25-15-10-26(11-15)19-8-20(28-3)23-9-17(19)22/h4-9,15H,10-11H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
NVGMPSJSLKIVIT-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2N=C(C)C=C(C)C2=C1)NC3CN(C4=CC(OC)=NC=C4Cl)C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VU6009453; VU 6009453; VU-6009453 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



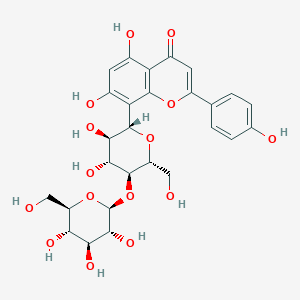
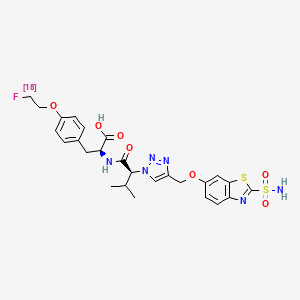
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
